1-Phenyl-4-(pyridin-2-yl)piperazine
Description
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-phenyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H17N3/c1-2-6-14(7-3-1)17-10-12-18(13-11-17)15-8-4-5-9-16-15/h1-9H,10-13H2 |
InChI Key |
OUTNYQRSFDIRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is a foundational approach for constructing the piperazine core. A representative method involves reacting 1-chloro-2-(pyridin-2-yl)benzene with piperazine under basic conditions. In one protocol, 2-aminopyridine and bis-chloroethylamine are refluxed in butanol with potassium carbonate, yielding 1-(2-pyridyl)piperazine (LH1) with a 70% yield . Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Butanol |
| Temperature | Reflux (≈120°C) |
| Reaction Time | 18 hours |
| Base | K₂CO₃ |
| Yield | 70% |
Characterization data for LH1 include FTIR peaks at 3345 cm⁻¹ (N–H stretch) and 1498 cm⁻¹ (C=C aromatic), alongside ¹H NMR signals at δ 2.49 ppm (NH) and 3.37–3.55 ppm (piperazine CH₂) . This method is cost-effective but limited by moderate regioselectivity.
Transition Metal-Catalyzed Coupling
Palladium- and nickel-catalyzed cross-couplings enhance efficiency and selectivity. A Buchwald-Hartwig amination using Pd(dba)₂ and Xantphos as ligands enables coupling of 2-bromopyridine with 1-phenylpiperazine . Optimized conditions involve:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂ (1 mol%) |
| Ligand | Xantphos (2 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Base | NaOtert-butoxide |
| Yield | 85% |
This method reduces side products compared to NAS, but catalyst costs and residual metal contamination (≈5–10 ppm Pd) require post-synthesis purification .
Reductive Amination Strategies
Reductive amination combines ketones or aldehydes with amines under reducing conditions. For example, 2-pyridinecarboxaldehyde reacts with 1-phenylpiperazine in the presence of NaBH₃CN, yielding the target compound . Critical conditions include:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Yield | 65% |
While operationally simple, this method struggles with steric hindrance in bulkier substrates.
One-Pot Multicomponent Reactions
Recent advances employ one-pot protocols to streamline synthesis. A three-component reaction of aniline, 2-chloropyridine, and piperazine derivatives using CuI/L-proline catalysis achieves 78% yield . Key advantages include:
-
Atom Economy : Reduced waste generation.
-
Scalability : Suitable for gram-scale production.
-
Functional Group Tolerance : Accommodates electron-withdrawing substituents.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| NAS | 70 | 95 | 12 | Moderate |
| Pd-Catalyzed | 85 | 98 | 45 | High |
| Reductive Amination | 65 | 90 | 20 | Low |
| One-Pot | 78 | 97 | 30 | High |
Key Findings :
-
Pd-catalyzed methods offer superior yields and purity but incur higher costs due to ligand and catalyst requirements .
-
NAS remains preferred for small-scale research due to low infrastructure demands .
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow systems mitigate exothermic risks in Pd-catalyzed reactions. A patent discloses a pilot-scale process using a fixed-bed reactor with Pd/C catalysts, achieving 90% yield and <1 ppm residual Pd . Critical parameters include:
-
Residence Time : 30 minutes.
-
Pressure : 5 bar.
-
Temperature : 80°C.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound is recognized for its structural features that enhance its drug-like properties. The piperazine ring, widely used in pharmacology, allows for versatile interactions with biological targets. The pyridine moiety contributes to the molecule's ability to engage in hydrogen bonding and π-π interactions, which are critical for receptor binding and activity modulation.
Key Applications:
- Dopamine Receptor Modulation: Research indicates that 1-Phenyl-4-(pyridin-2-yl)piperazine may act as a selective antagonist for dopamine D3 receptors. This suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease, where dopaminergic dysregulation is a concern .
- Serotonin Receptor Interaction: The compound has also shown promise in interacting with serotonin receptors, making it a candidate for antidepressant therapies.
Antiproliferative Effects
Several studies have evaluated the antiproliferative activity of derivatives containing the piperazine structure. For instance, compounds synthesized with similar structural frameworks have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the piperazine core can enhance efficacy against tumors .
Monoamine Oxidase Inhibition
The inhibition of monoamine oxidase (MAO) enzymes is another area where derivatives of this compound have shown activity. Compounds designed with piperazine moieties have been evaluated for their ability to inhibit MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl and pyridine rings can significantly alter the compound's potency and selectivity for specific receptors.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Dopamine D3 antagonist |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine | Structure | Serotonin receptor antagonist |
| 1-(3-Trifluoromethylphenyl)-piperazine | Structure | Antidepressant properties |
Neuropharmacological Applications
In a study focusing on neuroprotective effects, derivatives of this compound were evaluated for their ability to protect neuronal cells from degeneration associated with Parkinson's disease. The findings suggested that certain modifications could enhance neuroprotective properties while minimizing toxicity .
Anticancer Activity
A series of urea derivatives incorporating the piperazine moiety were synthesized and screened against a panel of cancer cell lines by the National Cancer Institute (NCI). Compounds exhibited varying degrees of growth inhibition, with some demonstrating IC50 values in the low micromolar range against non-small cell lung cancer and melanoma cell lines .
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-phenyl-4-(pyridin-2-yl)piperazine with other piperazine derivatives, focusing on structural modifications, synthetic strategies, physicochemical properties, and functional applications.
Pharmacological Activity
- mTFMPP (1-(3-trifluoromethylphenyl)piperazine) : Demonstrated high efficacy in reversing multidrug resistance in E. coli by inhibiting efflux pumps. However, ethyl or phenyl substitutions on the piperazine ring reduced potency significantly .
- 1-Amidino-4-arylpiperazines: Highlighted in , these derivatives showed potent agonism at the TAAR1 receptor. Notably, synthesis from 1-(pyridin-2-yl)piperazine failed, emphasizing the sensitivity of reactivity to substituent electronic effects .
Physicochemical Properties
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-phenyl-4-(5-CF₃-pyridin-2-yl)piperazine enhances metabolic stability and hydrophobicity, critical for blood-brain barrier penetration .
- Sulfur-Containing Derivatives : Compounds like 1-(3-((4-fluorophenyl)thio)propyl)-4-(pyridin-2-yl)piperazine exhibit lower yields (~48%) compared to oxygenated analogs, likely due to steric hindrance or side reactions during thiol incorporation .
Key Research Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃, sulfonyl) improve stability and receptor binding but may complicate synthesis.
- Bulky substituents (e.g., thiopropyl) reduce synthetic yields and biological potency.
Synthetic Challenges :
- Reactions involving 1-(pyridin-2-yl)piperazine as a starting material often require alternative pathways (e.g., S-methylisothiourea in ) due to steric or electronic hindrance .
Diverse Applications: While this compound is primarily explored in pharmacology, analogs like 4-{[4-(pyridin-2-yl)piperazino]methyl}pyridine find use in materials science, highlighting the scaffold’s versatility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-4-(pyridin-2-yl)piperazine?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React pyridin-2-yl derivatives with piperazine precursors using coupling reagents like EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) under inert conditions (e.g., nitrogen atmosphere) .
- Step 2 : Purify intermediates via crystallization (e.g., using Et₂O) or flash chromatography. For pyridyl group introduction, optimize solvent polarity (e.g., DMF or DCM) and temperature (reflux conditions) .
Q. How to characterize the structure of this compound?
- Techniques :
- Spectroscopy : Use H/C NMR to confirm substitution patterns on the piperazine and pyridine rings. IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1,250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
Q. What are the recommended storage and handling practices for this compound?
- Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting antimicrobial activity?
- Strategy :
- Substituent Variation : Modify phenyl/pyridyl groups (e.g., nitro, fluoro, or methoxy substituents) and assess minimal inhibitory concentrations (MICs) against bacterial strains .
- Biological Assays : Conduct time-kill curves and biofilm inhibition studies (e.g., using crystal violet assays) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial topoisomerases) .
Q. How to resolve contradictions in reported biological activities of piperazine derivatives?
- Approach :
- Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell lines) across studies. For example, discrepancies in IC₅₀ values may arise from differences in DMSO concentrations .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Purity Verification : Characterize compounds via HPLC (>95% purity) to rule out impurity-driven effects .
Q. What strategies optimize reaction conditions for introducing pyridyl groups into piperazine rings?
- Optimization Parameters :
- Catalysts : Screen palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .
- Temperature : Use microwave-assisted synthesis (100–150°C) to reduce reaction times .
Methodological Tables
Table 1 : Common Analytical Techniques for Structural Validation
Table 2 : Key SAR Modifications and Bioactivity Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
